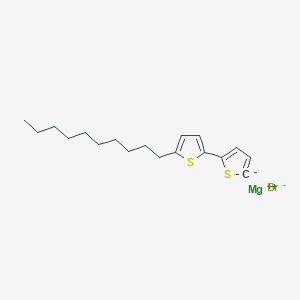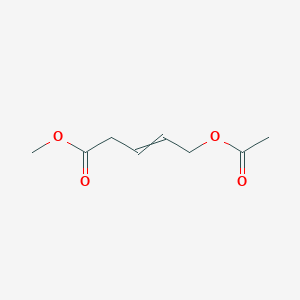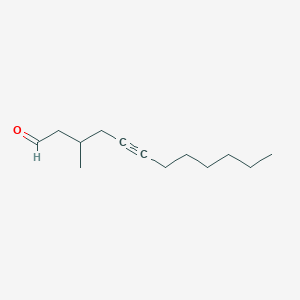
5-Dodecynal, 3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Dodecynal, 3-methyl- is an organic compound with the molecular formula C13H22O. It is a member of the aldehyde family, characterized by the presence of a terminal carbonyl group. This compound is notable for its unique structure, which includes a triple bond (alkyne) and a methyl group attached to the carbon chain. The presence of these functional groups imparts distinct chemical properties to 5-Dodecynal, 3-methyl-.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dodecynal, 3-methyl- typically involves the alkylation of terminal alkynes followed by oxidation. One common method is the reaction of 1-decyne with methyl iodide in the presence of a strong base such as sodium amide to form 3-methyl-1-dodecyne. This intermediate is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to yield 5-Dodecynal, 3-methyl-.
Industrial Production Methods
Industrial production of 5-Dodecynal, 3-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Dodecynal, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Sodium amide (NaNH2), Methyl iodide (CH3I)
Major Products Formed
Oxidation: 5-Dodecynoic acid, 3-methyl-
Reduction: 5-Dodecynol, 3-methyl-
Substitution: Various substituted alkynes depending on the nucleophile used
Scientific Research Applications
5-Dodecynal, 3-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-Dodecynal, 3-methyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The alkyne group can participate in cycloaddition reactions, forming new chemical bonds and structures. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Dodecynal: Lacks the methyl group, resulting in different chemical properties and reactivity.
3-Methyl-1-dodecyne: Lacks the aldehyde group, affecting its biological activity and applications.
5-Dodecynoic acid, 3-methyl-: The oxidized form of 5-Dodecynal, 3-methyl-, with different chemical and biological properties.
Uniqueness
5-Dodecynal, 3-methyl- is unique due to the presence of both an alkyne and an aldehyde group in its structure. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and biological applications. Its ability to undergo multiple types of reactions and form diverse products further enhances its utility in research and industry.
Properties
CAS No. |
823785-37-1 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
3-methyldodec-5-ynal |
InChI |
InChI=1S/C13H22O/c1-3-4-5-6-7-8-9-10-13(2)11-12-14/h12-13H,3-7,10-11H2,1-2H3 |
InChI Key |
YRRVPGRVUWIKKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CCC(C)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


stannane](/img/structure/B14232048.png)
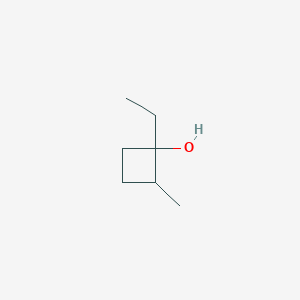

![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide](/img/structure/B14232071.png)
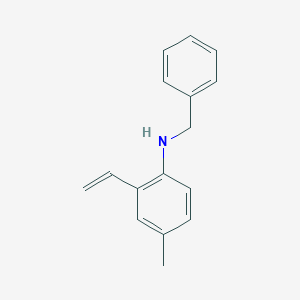
![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]-](/img/structure/B14232078.png)
![Pyrazinamine, 5-benzo[b]thien-2-yl-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14232091.png)

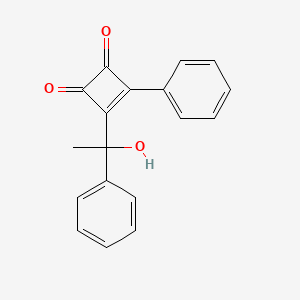
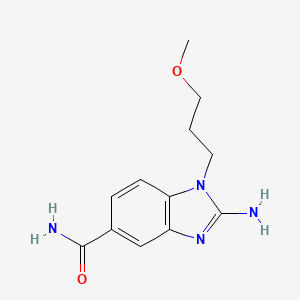
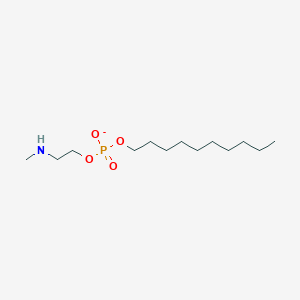
![1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene](/img/structure/B14232120.png)
